![molecular formula C18H28Cl2O2 B14244691 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene CAS No. 188947-39-9](/img/structure/B14244691.png)
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups and two (2S)-2-methylbutoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting intermediate is then reacted with (2S)-2-methylbutanol under basic conditions to introduce the (2S)-2-methylbutoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include derivatives with amine or thiol groups.
Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.
Reduction: Products include fully reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The (2S)-2-methylbutoxy groups may influence the compound’s solubility and reactivity, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the (2S)-2-methylbutoxy groups, making it less complex.
1,2-Bis(chloromethyl)benzene: Has a different substitution pattern on the benzene ring.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of (2S)-2-methylbutoxy groups.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is unique due to the presence of both chloromethyl and (2S)-2-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
188947-39-9 |
|---|---|
Molekularformel |
C18H28Cl2O2 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene |
InChI |
InChI=1S/C18H28Cl2O2/c1-5-13(3)11-21-17-7-16(10-20)18(8-15(17)9-19)22-12-14(4)6-2/h7-8,13-14H,5-6,9-12H2,1-4H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
AIRVXTVDHHXYFC-KBPBESRZSA-N |
Isomerische SMILES |
CC[C@H](C)COC1=CC(=C(C=C1CCl)OC[C@@H](C)CC)CCl |
Kanonische SMILES |
CCC(C)COC1=CC(=C(C=C1CCl)OCC(C)CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


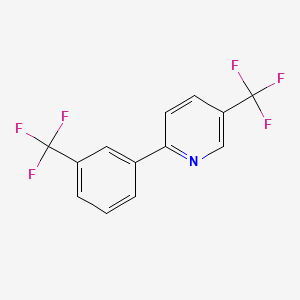
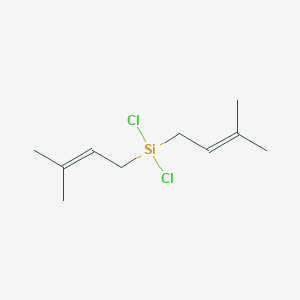
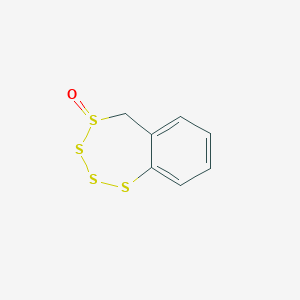
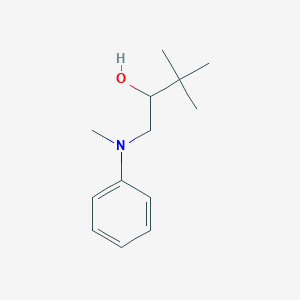
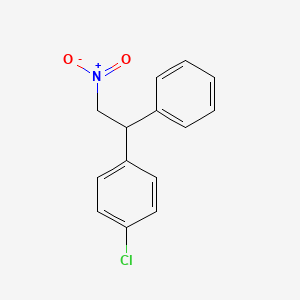
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)

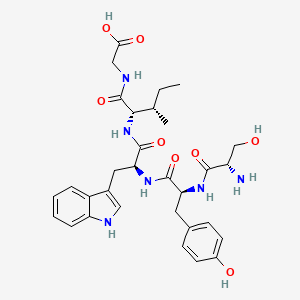

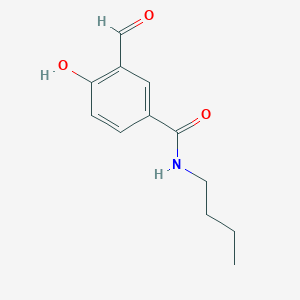

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
